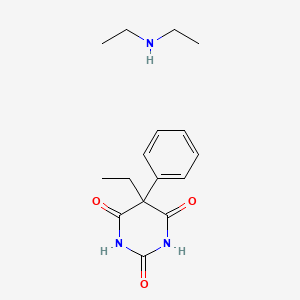

Phenobarbital diethylamine

Description

Properties

CAS No. |

24573-29-3 |

|---|---|

Molecular Formula |

C16H23N3O3 |

Molecular Weight |

305.37 g/mol |

IUPAC Name |

N-ethylethanamine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H12N2O3.C4H11N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-5-4-2/h3-7H,2H2,1H3,(H2,13,14,15,16,17);5H,3-4H2,1-2H3 |

InChI Key |

HRIVMPCILUGJNH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCNCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenobarbital diethylamine can be synthesized through the reaction of phenobarbital with diethylamine. The preparation involves the condensation of phenobarbital with diethylamine in the presence of a suitable solvent such as anhydrous benzene, toluene, or xylene. The reaction is typically carried out under reflux conditions with azeotropic removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenobarbital diethylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenobarbital diethylamine is a derivative of phenobarbital, a long-acting barbiturate that possesses sedative, hypnotic, and anticonvulsant properties. It is a central nervous system depressant that enhances the activity of gamma-aminobutyric acid (GABA) at GABA_A receptors.

Scientific Research Applications

This compound is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry

- It is used as a reagent in organic synthesis.

- It serves as a precursor in synthesizing other barbiturate derivatives.

Biology

- It is studied for its effects on neurotransmitter systems.

- It shows potential use in neuropharmacology.

Medicine

- It is investigated for its anticonvulsant properties.

- It is studied for potential use in treating epilepsy and other seizure disorders. Phenobarbital, a related compound, has been in clinical use as an antiepileptic drug since 1912 .

Industry

- It is utilized in the development of pharmaceuticals.

- It serves as a reference standard in analytical chemistry.

Major Products Formed

- Oxidation: N-oxides of this compound.

- Reduction: Corresponding amines.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Phenobarbital

Phenobarbital is a nonselective central nervous system depressant primarily used as a sedative-hypnotic and anticonvulsant . It can produce all levels of CNS mood alteration, from excitation to mild sedation to hypnosis and deep coma, and in high enough therapeutic doses, it induces anesthesia . Phenobarbital depresses the sensory cortex, decreases motor activity, alters cerebellar function, and produces drowsiness, sedation, and hypnosis .

Mechanism of Action

Phenobarbital diethylamine exerts its effects by enhancing the activity of GABA at GABA_A receptors. This leads to increased synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity in the brain. The compound may also inhibit calcium channels, resulting in decreased excitatory neurotransmitter release .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Phenobarbital Derivatives

Key Observations:

Structural Modifications: The diethylamine and diethylaminoethanol derivatives incorporate aliphatic amines, which may enhance lipophilicity or alter ionization, impacting absorption and distribution . Phenobarbital magnesium, a metal salt, exhibits significantly higher molecular weight (486.8) and purity (95.4%), likely due to its ionic stability .

Purity and Formulation: Phenobarbital magnesium has the highest purity (95.4%), making it suitable for formulations requiring precise dosing, such as prolonged-release anticonvulsants . Lower purity in propylhexedrine (59.9%) and quinidine (41.7%) derivatives may reflect challenges in synthesis or stability .

Pharmacokinetic Considerations: Diethylamine derivatives, such as Lilly 18947 (a structurally distinct compound), are known to inhibit hepatic enzymes (e.g., cytochrome P450), prolonging the action of barbiturates . This suggests this compound might exhibit altered metabolic profiles compared to non-amine derivatives.

Regulatory and Commercial Use: this compound is classified under HS 29335310 for international trade, indicating its recognition as a distinct barbiturate derivative . Magnesium and quinidine derivatives are used in specialized formulations (e.g., Biocodone prolongatum), targeting extended seizure control or combination therapies .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Phenobarbital diethylamine in biological matrices?

- Methodology : Derivatize this compound with benzenesulfonyl chloride (BSC) to enhance detectability, followed by gas chromatography-mass spectrometry (GC-MS) analysis. The method achieves linearity (R² = 0.999) within 0.001–1 µg/L, with a retention time of 17.81 min and no interference from other compounds . For liquid matrices, high-performance liquid chromatography (HPLC) with UV detection (as used for Pentobarbital) can be adapted, ensuring column compatibility with diethylamine derivatives .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Protocol : Store in airtight containers at -20°C, similar to Pentobarbital, which retains stability for ≥3 years under these conditions. Ensure compliance with safety protocols (e.g., NFPA guidelines) by locking storage areas (P405) and avoiding exposure to light or moisture .

Q. What safety measures are critical when handling this compound in vitro experiments?

- Guidelines : Use PPE (gloves, lab coats) and fume hoods. In case of skin contact, wash with water (P302+P352); for inhalation, move to fresh air (P304+P340). Follow OSHA HCS standards for hazardous material disposal .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and CYP450 enzymes?

- Experimental Design :

- In vitro : Use human liver microsomes to assess metabolic pathways. Adjust for neonatal vs. adult CYP2C9/2C19 expression, as Phenobarbital metabolism varies significantly between populations .

- In vivo : Employ pharmacokinetic studies in animal models, monitoring plasma concentrations via GC-MS .

- Data Interpretation : Account for enzyme induction/inhibition effects using control groups and dose-response curves .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

- Quality Control :

| Parameter | Method | Tolerance |

|---|---|---|

| Purity | HPLC-MS | ≥98% |

| Solubility | Peptide content analysis | TFA <1% |

| Impurities | Residual solvent GC | <0.1% |

- Request additional QC (e.g., salt content analysis) for sensitive assays, as batch variations in solubility or impurities can skew bioassay results .

Q. How should contradictory preclinical data on this compound’s efficacy be resolved?

- Analysis Framework :

Conduct a systematic review to identify heterogeneity sources (e.g., sample size, methodology) .

Perform meta-analysis with sensitivity testing to exclude outliers. For example, Rosman’s study on Phenobarbital showed reduced seizure recurrence but had >20% loss to follow-up, necessitating reweighting .

Use χ² tests to assess trial heterogeneity and subgroup analyses to isolate confounding variables (e.g., age, dosage) .

Q. What experimental controls are essential for reproducibility in this compound studies?

- Best Practices :

- Include positive/negative controls (e.g., Diazepam for GABA receptor modulation comparisons) .

- Validate protocols against primary literature (e.g., ISO/IEC 17025 standards for reference materials) .

- Document reagent sources, storage conditions, and instrumentation calibration parameters .

Methodological Considerations

- FINERMAPS Framework : Ensure research questions are Feasible, Novel, Ethical, Relevant, Measurable, Actionable, Precise, and Specific. For example, a FINERMAPS-compliant question: “Does this compound inhibit CYP2C19 activity in neonatal liver microsomes at clinically relevant concentrations?” .

- Data Validity : Address threats like selection bias (randomize participant cohorts) and measurement error (calibrate instruments weekly) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.